molecular formula C7H7ClN4 B3058557 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90065-71-7

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3058557
CAS No.: 90065-71-7
M. Wt: 182.61 g/mol
InChI Key: ATPKRKAJMQFTEH-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with significant applications in pharmaceutical research. It is known for its unique structure, which makes it a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with dimethyl malonate, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and phosphorus trichloride .

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction pathways but optimized for higher yields and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases like sodium hydride.

    Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields an aminated derivative, while Suzuki coupling produces biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in drug discovery and development .

Biological Activity

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

The chemical formula of this compound is C7H6ClN3C_7H_6ClN_3 with a molecular weight of 167.60 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities.

PropertyValue
CAS Number84955-31-7
Molecular Weight167.60 g/mol
Boiling PointNot available
Aqueous SolubilityModerate
LipophilicityHigh

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effects of structural modifications on the anticancer activity of related compounds, indicating that certain substitutions enhanced potency against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. The order of cytotoxicity was observed as follows:

  • 5l (2-OH, 5-Br) : Highest potency
  • 5h (2-F) : Moderate potency
  • 5e (2-Cl) : Lower potency

This suggests that the introduction of specific functional groups can significantly influence the anticancer efficacy of these compounds .

Antiparasitic Activity

This compound has also been investigated for its antiparasitic properties. In a study focused on malaria treatment, derivatives were assessed for their ability to inhibit PfATP4-associated Na+^+-ATPase activity in Plasmodium falciparum. The optimized compounds demonstrated promising efficacy in mouse models, blocking gamete development and preventing transmission to mosquitoes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can lead to improved biological activity. For example:

  • N-methyl substitutions : Increased potency against parasites.
  • Pyridyl substitutions : Generally decreased potency but improved solubility in some cases.

A detailed analysis showed that while some modifications enhanced activity (e.g., N-substituted pyrazoles), others resulted in reduced efficacy due to metabolic stability issues .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and tested them against multiple cancer cell lines.
    • The results revealed that specific substitutions significantly impacted cytotoxicity and selectivity towards cancer cells.
  • Case Study on Antimalarial Activity :
    • A compound derived from this compound was tested in vivo for its effectiveness against malaria.
    • Results showed substantial inhibition of parasite growth and promising results in preventing transmission.

Properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPKRKAJMQFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444311
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90065-71-7
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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